![molecular formula C8H9N3O B6597114 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 92406-51-4](/img/structure/B6597114.png)
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine, also known as 3-FPM, is a pyrazolamine derivative that has gained popularity in recent years due to its potential therapeutic applications. It is a synthetic compound that has a wide range of biological activities, including being a potent inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. 3-FPM has also been studied for its potential as an antidepressant, anticonvulsant, and anxiolytic agent. In addition, 3-FPM has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Scientific Research Applications
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications. It has been studied as an antidepressant, anticonvulsant, and anxiolytic agent. In addition, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential use in cancer treatment and as an anti-inflammatory agent. It has also been studied for its potential to reduce oxidative stress and for its protective effects against neurodegenerative disorders.
Mechanism of Action
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a potent inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters. It acts as an inhibitor of MAO-A and MAO-B, both of which are involved in the metabolism of serotonin, dopamine, and norepinephrine. 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine also acts as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine also has an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal survival and plasticity.
Biochemical and Physiological Effects
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications. It has been shown to have antidepressant-like effects in animal models, as well as anxiolytic and anticonvulsant effects. It has also been shown to have anti-inflammatory and anti-oxidative effects. In addition, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential to reduce the risk of neurodegenerative disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine for lab experiments is its relatively simple synthesis method. It can be synthesized in a laboratory setting, making it a convenient and cost-effective compound for research purposes. Additionally, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of biological activities, making it a useful compound for studying a variety of physiological processes. However, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine can be toxic at high doses, so it should be used with caution.
Future Directions
Despite the potential therapeutic applications of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine, further research is needed to better understand its mechanism of action and to assess its safety and efficacy in humans. Additionally, more studies are needed to explore its potential to reduce the risk of neurodegenerative disorders and to assess its potential use in cancer treatment. Finally, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine could be studied for its potential to treat other conditions, such as anxiety and depression.
Synthesis Methods
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is synthesized from 3-furan-3-yl-1-methyl-1H-pyrazole-5-carboxylic acid, which can be synthesized by reacting N-methyl-3-furan-3-yl-1H-pyrazole-5-carboxamide with acetic acid. The resulting product is then reacted with anhydrous ammonia in aqueous solution to form 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine. This synthesis method is relatively simple and can be done in a laboratory setting.
properties
IUPAC Name |
5-(furan-3-yl)-2-methylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDKTHSEWJJSHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=COC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269592 | |
Record name | 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
92406-51-4 | |
Record name | 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92406-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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